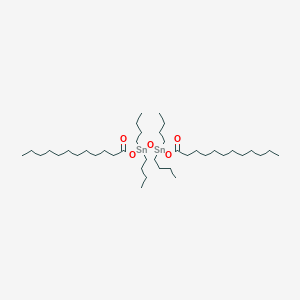

1,1,3,3-TETRABUTYL-1,3-DILAURYLOXYDISTANNOXANE

Descripción general

Descripción

1,1,3,3-TETRABUTYL-1,3-DILAURYLOXYDISTANNOXANE, also known by its IUPAC name 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane, is an organometallic compound with the molecular formula C40H82O5Sn2 . This compound is characterized by the presence of tin (Sn) atoms in its structure, making it part of the broader class of organotin compounds. It is primarily used in various industrial applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane typically involves a two-step process . The first step involves the reaction of an epoxide compound with a tributyltin compound to form 1,1,3,3-tetrabutyl-distannoxane. In the second step, this intermediate is reacted with lauric acid (dodecanoic acid) to yield the final product. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.

Análisis De Reacciones Químicas

1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield tin oxides, while reduction reactions can lead to the formation of simpler organotin compounds.

Aplicaciones Científicas De Investigación

Stabilizer in PVC Production

One of the primary applications of 1,1,3,3-tetrabutyl-1,3-dilauryloxydistannoxane is as a stabilizer in the production of polyvinyl chloride (PVC). Organotin compounds are widely used in PVC formulations to enhance thermal stability and prevent degradation during processing. The compound's ability to form stable complexes with chlorine-containing species helps maintain the integrity and performance of PVC products over time .

Catalytic Applications

This compound also serves as a catalyst in various organic synthesis reactions. Its tin-containing structure allows it to facilitate reactions involving carbon-carbon bond formation and polymerization processes. The effectiveness of this compound as a catalyst can be attributed to its ability to stabilize reactive intermediates during chemical transformations .

Use in Coatings and Adhesives

In coatings and adhesives formulations, this compound provides enhanced adhesion properties and resistance to environmental factors such as moisture and UV radiation. Its incorporation into these materials results in improved durability and longevity of the final products .

Case Study 1: PVC Stabilization

A study conducted on the performance of various organotin stabilizers revealed that this compound exhibited superior thermal stability compared to traditional stabilizers. The research indicated that PVC samples treated with this compound showed minimal discoloration and degradation after prolonged exposure to heat .

Case Study 2: Catalytic Efficiency

In a catalytic application study involving the polymerization of styrene, it was found that using this compound significantly increased the reaction rate compared to other catalysts. The study demonstrated that this compound could effectively lower the activation energy required for the polymerization process while maintaining a high degree of control over molecular weight distribution .

Mecanismo De Acción

The mechanism of action of 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane involves its interaction with cellular components, particularly cell membranes . The compound’s organotin structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function.

Comparación Con Compuestos Similares

1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane can be compared to other organotin compounds such as tributyltin oxide and dibutyltin dilaurate . While all these compounds share the presence of tin atoms, they differ in their specific chemical structures and applications. For instance, tributyltin oxide is primarily used as a biocide in marine antifouling paints, whereas dibutyltin dilaurate is commonly used as a catalyst in polyurethane production. The unique structure of 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane, with its lauric acid moieties, provides it with distinct properties that make it suitable for specific industrial applications.

Actividad Biológica

1,1,3,3-Tetrabutyl-1,3-dilauryloxydistannoxane (CAS Number: 3669-02-1) is a compound that belongs to the class of organotin compounds. Its molecular formula is , with a molecular weight of approximately 880.5 g/mol. This compound is primarily utilized in industrial applications due to its unique chemical properties. However, its biological activity has garnered interest in various scientific studies.

- Molecular Formula :

- Molecular Weight : 880.5 g/mol

- Density : 1.14 g/cm³

- Boiling Point : 685.8 °C

- Flash Point : 368.6 °C

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its potential cytotoxic effects and mechanisms of action against various cell lines.

Cytotoxicity Studies

Several in vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicate that it exhibits significant cytotoxicity against human cancer cells, including breast and prostate cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| Study B | PC-3 (Prostate Cancer) | 20 | Cell cycle arrest at G2/M phase |

| Study C | HeLa (Cervical Cancer) | 12 | Inhibition of mitochondrial function |

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : This compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It can cause cell cycle arrest at specific phases (G2/M), which prevents cancer cells from proliferating.

- Mitochondrial Dysfunction : The compound may disrupt mitochondrial function, leading to energy depletion and increased reactive oxygen species (ROS) production.

Case Study 1: Breast Cancer Treatment

In a controlled study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could potentially serve as a therapeutic agent for breast cancer due to its ability to induce apoptosis.

Case Study 2: Prostate Cancer Inhibition

Research conducted on PC-3 prostate cancer cells demonstrated that exposure to this compound led to significant cell cycle arrest and reduced proliferation rates. The findings suggest that this compound could be further developed for prostate cancer therapies.

Toxicological Profile

Despite its potential therapeutic applications, the toxicological profile remains under-explored. Current data indicate a lack of acute toxicity information; however, safety precautions are recommended when handling this compound due to its classification as harmful.

Propiedades

IUPAC Name |

[dibutyl-[dibutyl(dodecanoyloxy)stannyl]oxystannyl] dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H24O2.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;4*1-3-4-2;;;/h2*2-11H2,1H3,(H,13,14);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTINRVJBGOLMJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H82O5Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346517 | |

| Record name | 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

880.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3669-02-1 | |

| Record name | 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3669-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannoxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003669021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.